N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide
Description
Properties
IUPAC Name |
N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-2-22-10-3-4-14-12-13(5-6-15(14)22)7-9-19-17(23)18(24)20-16-8-11-25-21-16/h5-6,8,11-12H,2-4,7,9-10H2,1H3,(H,19,23)(H,20,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFDEYKAWIWUMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=NOC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide is a compound that has garnered attention for its potential biological activities. The compound's structure features a tetrahydroquinoline moiety, which is known for its diverse pharmacological properties. This article delves into the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C22H27N3O2 |
| Molecular Weight | 397.5 g/mol |
| CAS Number | 955610-01-2 |
The compound contains an oxalamide group linked to a tetrahydroquinoline structure and an isoxazole moiety. These structural features are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The oxalamide group may facilitate hydrogen bonding with biomolecules, while the tetrahydroquinoline and isoxazole components can modulate receptor activity and enzyme inhibition.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit various pharmacological effects:
- Anti-inflammatory Activity : Studies have shown that tetrahydroquinoline derivatives can reduce inflammation in animal models.
- Antimicrobial Properties : Some derivatives have demonstrated effectiveness against bacterial strains.
- CNS Activity : Compounds with similar structures have been noted for their neuroprotective effects and potential in treating neurodegenerative diseases.
Case Studies and Research Findings
Recent studies have focused on the efficacy of related compounds in treating autoimmune diseases. For instance:
- A study highlighted the efficacy of a tetrahydroquinoline derivative in reducing symptoms of psoriasis in mouse models. The compound demonstrated significant bioavailability and therapeutic effects at lower doses compared to existing treatments .
Comparison with Similar Compounds
Comparing this compound with other related compounds reveals insights into its unique properties:
| Compound Name | Molecular Formula | Molecular Weight |
|---|---|---|
| N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide | C22H27N3O2 | 397.5 g/mol |
| N1-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide | C23H29N3O2 | 411.5 g/mol |
The variations in side chains (methyl vs. ethyl vs. propyl) influence the biological activity and pharmacokinetics of these compounds.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide, and how are reaction conditions optimized?
- Methodology :
- Step 1 : Prepare the 1-ethyl-1,2,3,4-tetrahydroquinoline intermediate via cyclization of ethyl-substituted aniline derivatives under acidic conditions (e.g., H₂SO₄, 80–100°C).
- Step 2 : Functionalize the quinoline moiety with a 2-aminoethyl group via nucleophilic substitution or reductive amination .
- Step 3 : Couple the isoxazol-3-ylamine to the oxalamide core using carbodiimide-mediated coupling (e.g., DCC or EDC with HOBt) in anhydrous DMF or THF at 0–25°C .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DCM vs. DMF), temperature (e.g., microwave-assisted synthesis for faster kinetics), and stoichiometry (1.2–1.5 equivalents of activating agents) to improve yields (typically 60–85%) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?
- Analytical Workflow :
- ¹H/¹³C NMR :
- Quinoline protons : δ 6.8–7.5 ppm (aromatic H), δ 1.2–1.4 ppm (ethyl CH₃).
- Isoxazole protons : δ 8.3–8.5 ppm (H-5), δ 6.1–6.3 ppm (H-4) .
- Oxalamide NH : δ 9.8–10.2 ppm (broad singlet).
- IR Spectroscopy :
- C=O stretch at 1660–1680 cm⁻¹ (oxalamide), C=N stretch at 1580–1600 cm⁻¹ (isoxazole) .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility :
- Polar solvents (DMSO, DMF): >50 mg/mL.
- Aqueous buffers (pH 7.4): <0.1 mg/mL; use co-solvents (e.g., 10% Cremophor EL) for in vitro assays .
- Stability :
- Store at –20°C under inert gas (N₂/Ar).
- Degrades in >10% aqueous solutions (hydrolysis of oxalamide bond at pH >8) .
Advanced Research Questions
Q. How can computational methods predict the compound’s binding affinity to biological targets, and what experimental validation is required?
- Computational Workflow :
- Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., MAPK, EGFR). Focus on hydrogen bonds between oxalamide NH and catalytic lysine residues .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) .
- Validation :
- SPR/Biacore : Measure Kd values (nM–µM range).
- Cellular assays : IC50 in kinase inhibition assays (e.g., ADP-Glo™) .
Q. What strategies resolve contradictions in biological activity data across different assays (e.g., in vitro vs. cell-based)?
- Case Study : If in vitro enzyme inhibition (IC50 = 50 nM) does not translate to cell-based efficacy (EC50 >1 µM):
- Possible Causes : Poor membrane permeability (logP >5) or efflux by P-gp .
- Solutions :
- Modify logP via substituent addition (e.g., –CF₃ on isoxazole to reduce logP by 0.5 units) .
- Use P-gp inhibitors (e.g., verapamil) in cell assays to confirm efflux involvement .
Q. How can X-ray crystallography elucidate the compound’s conformation in complex with its target?
- Protocol :
- Crystallization : Co-crystallize with target protein (e.g., kinase) using sitting-drop vapor diffusion (20% PEG 3350, 0.1 M HEPES pH 7.5).
- Data Collection : Use synchrotron radiation (λ = 0.98 Å) to collect 1.5–2.0 Å resolution data .
- Refinement : SHELXL for anisotropic B-factors and TLS parameterization. Validate with Rfree (<0.25) .
Notes
- Advanced Techniques : Emphasized DOE for synthesis, computational validation, and crystallography to align with academic rigor.
- Contradiction Resolution : Highlighted mechanistic troubleshooting for biological data discrepancies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
